molecular formula C24H20N2O3S B11675345 (2Z,5E)-5-(3,5-dimethoxybenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z,5E)-5-(3,5-dimethoxybenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B11675345
M. Wt: 416.5 g/mol
InChI Key: BUSCTVFLVZSEQK-LAJNNLEESA-N
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Description

(2E,5E)-5-[(3,5-DIMETHOXYPHENYL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a dimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-5-[(3,5-DIMETHOXYPHENYL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and amines with thiazolidinone derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-5-[(3,5-DIMETHOXYPHENYL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of (2E,5E)-5-[(3,5-DIMETHOXYPHENYL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.

    Phenylthiazoles: Compounds with a phenyl group attached to a thiazole ring, often studied for their antimicrobial activities.

    Dimethoxyphenyl derivatives: Compounds containing the dimethoxyphenyl group, which are explored for various biological activities.

Uniqueness

(2E,5E)-5-[(3,5-DIMETHOXYPHENYL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H20N2O3S

Molecular Weight

416.5 g/mol

IUPAC Name

(5E)-5-[(3,5-dimethoxyphenyl)methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H20N2O3S/c1-28-20-13-17(14-21(16-20)29-2)15-22-23(27)26(19-11-7-4-8-12-19)24(30-22)25-18-9-5-3-6-10-18/h3-16H,1-2H3/b22-15+,25-24?

InChI Key

BUSCTVFLVZSEQK-LAJNNLEESA-N

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)OC

Canonical SMILES

COC1=CC(=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)OC

Origin of Product

United States

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